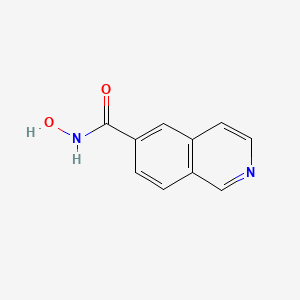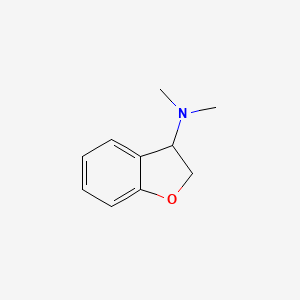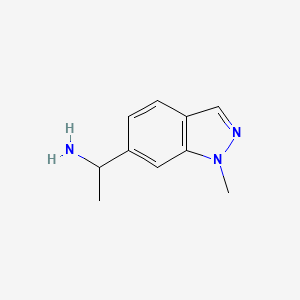![molecular formula C8H5FO3 B15204811 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of the benzo[d][1,3]dioxin-4-one family. This compound is characterized by the presence of a fluorine atom at the 8th position of the benzo[d][1,3]dioxin-4-one core structure. The inclusion of fluorine often imparts unique chemical and biological properties, making this compound of significant interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The amidation of the synthesized benzo[d][1,3]dioxin-4-one derivatives with primary amines can be performed to yield the corresponding salicylamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
化学反应分析
Types of Reactions: 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxin-4-one derivatives.
科学研究应用
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, contributing to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
相似化合物的比较
4H-benzo[d][1,3]dioxin-4-one: The non-fluorinated parent compound.
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one: A fluorinated derivative with the fluorine atom at the 5th position.
1,3-benzodioxane: An isomeric compound with different substitution patterns.
Uniqueness: 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The presence of fluorine enhances its stability and ability to participate in hydrogen bonding, making it distinct from other similar compounds .
属性
分子式 |
C8H5FO3 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC 名称 |
8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2 |
InChI 键 |
QXGZUWFMEHXWDN-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(C=CC=C2F)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
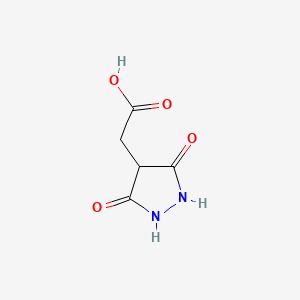
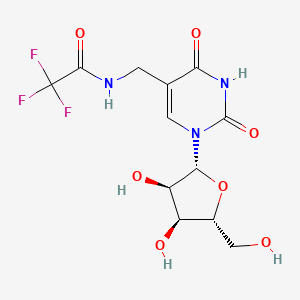
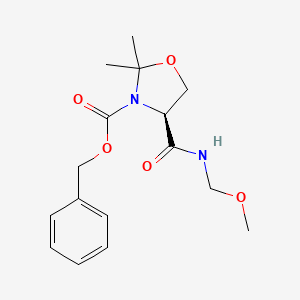

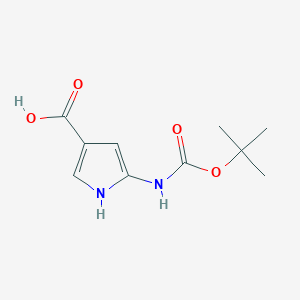
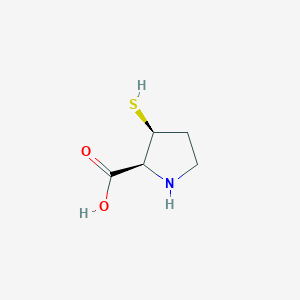
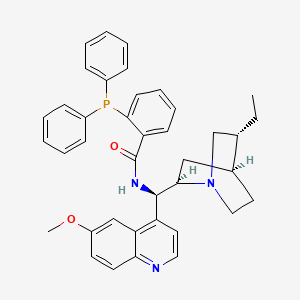
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

